N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is a compound that features a unique structure combining a benzimidazole moiety with a furan group. This compound is of interest due to its potential therapeutic applications, particularly in the field of oncology. Benzimidazole derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties.
The compound can be synthesized through various chemical reactions involving benzimidazole derivatives and furan-based reagents. Research has indicated that compounds containing both benzimidazole and furan structures exhibit significant pharmacological activities, making them valuable in drug development .
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide can be classified as an organic compound, specifically a heterocyclic compound due to the presence of both nitrogen and oxygen in its structure. It falls under the category of pharmaceutical compounds due to its potential use in therapeutic applications.
The synthesis of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide typically involves multi-step organic reactions. One common approach includes:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula is , with a molecular weight of approximately 230.26 g/mol. The compound features both aromatic and aliphatic characteristics due to the presence of the benzimidazole and furan rings.
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity, such as temperature control or solvent choice.
The mechanism of action for N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide in biological systems likely involves interaction with specific cellular targets:
Studies have shown that compounds with similar structures often exhibit interactions with protein targets implicated in cancer progression, which could provide insights into their potential therapeutic effects .
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is typically a solid at room temperature, with potential melting points ranging from 100°C to 150°C depending on purity.
The compound is expected to be soluble in polar solvents due to its heterocyclic nature, while its stability may vary under different pH conditions. Its reactivity profile suggests it could participate in various chemical transformations typical for amides and heterocycles.
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide has potential applications in:
The systematic IUPAC name for this complex heterocyclic compound is N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]furan-2-carboxamide [1]. This name reflects its hierarchical molecular architecture:
The structural classification places this compound within three pharmacologically significant categories:
Table 1: Systematic Classification of Benzimidazole Derivatives
Compound | N1-Substituent | C2-Substituent | Molecular Formula | |
---|---|---|---|---|
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide | Allyl | -CH(CH₃)NHCOC₄H₃O | C₁₇H₁₇N₃O₂ | |
N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-furamide | 2-methylallyl | -CH₂CH₂NHCOC₄H₃O | C₁₈H₁₉N₃O₂ | [3] |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-furamide | H | -CH(CH₃)NHCOC₄H₃O | C₁₄H₁₃N₃O₂ | [4] [10] |
The compound has the molecular formula C₁₇H₁₇N₃O₂, with a precise molecular weight of 295.34 g/mol [1] [8]. Elemental composition analysis reveals the following percentage contributions:
Computed physicochemical descriptors include:
The molecular weight places this compound within the optimal range for drug-like properties (typically 200-500 g/mol), facilitating membrane permeability while maintaining sufficient aqueous solubility for biological interactions. The balanced lipophilicity (LogP = 2.8) further supports potential bioavailability, as values between 1-3 are generally favorable for intestinal absorption.
Table 2: Molecular Weight Comparison of Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference vs. Target Compound | |
---|---|---|---|---|
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide | C₁₇H₁₇N₃O₂ | 295.34 | Reference | |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-furamide | C₁₄H₁₃N₃O₂ | 255.27 | -40.07 (-13.6%) | [4] [10] |
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol | C₁₂H₁₄N₂O | 202.26 | -93.08 (-31.5%) | [2] |
N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-furamide | C₁₈H₁₉N₃O₂ | 309.37 | +14.03 (+4.7%) | [3] |
The molecule contains four principal functional domains that dictate its reactivity and interactions:
The strategic positioning of these functional groups creates a multifunctional scaffold capable of diverse non-covalent interactions: hydrogen bonding (amide NH and carbonyl), π-π stacking (benzimidazole-furan), and hydrophobic contacts (allyl and methyl groups).
Table 3: Functional Group Characteristics and Reactivity
Functional Group | Location | Key Properties | Potential Reactivity |
---|---|---|---|
Benzimidazole | Core scaffold | Aromatic, weak base, planar | Electrophilic substitution, coordination to metals |
Allyl | N1 of benzimidazole | Alkene, electron-rich | Addition reactions, oxidation, radical polymerization |
Furan | Terminal group | Heteroaromatic, electron-rich | Electrophilic substitution, Diels-Alder reactions |
Amide | Between ethyl and furan | Planar, hydrogen bonding | Hydrolysis (acid/base), nucleophilic substitution |
Chiral ethyl linker | Between benzimidazole and amide | Stereogenic center, methyl group | Stereoselective reactions, conformational restriction |
The compound contains one stereogenic center at the ethyl carbon connecting the benzimidazole C2 and amide nitrogen, resulting in two possible enantiomers [1]. This chiral center is designated as Cα in the structure CαC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CO3. The presence of the methyl group creates tetrahedral geometry with four distinct substituents:
Conformational preferences are influenced by:
Crystallographic studies of the closely related compound (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol reveal that the asymmetric unit contains four independent molecules linked via O-H⋯N and O-H⋯O hydrogen bonds, forming chains along the [010] direction [2]. This suggests that despite conformational flexibility in solution, the solid state exhibits defined supramolecular architectures through directional non-covalent interactions.
The chiral center remains racemic in standard synthetic preparations, with no evidence of preferential crystallization in the structural analogs studied. The barrier to racemization is sufficiently high to prevent epimerization at room temperature due to the absence of α-hydrogens adjacent to the stereocenter. Molecular modeling indicates that the lowest energy conformation features:
Table 4: Stereochemical Features and Conformational Parameters
Stereochemical Property | Characteristic | Structural Implication | |
---|---|---|---|
Chiral center configuration | Racemic mixture | Two enantiomers with potential differential biological activity | |
Asymmetric unit content (analog) | Four molecules | Complex crystal packing | [2] |
Hydrogen bonding pattern | O-H⋯N and O-H⋯O | Chain propagation along [010] in crystal lattice | [2] |
Rotatable bonds | 5 | Significant conformational flexibility | [8] |
Calculated TPSA | 60.1 Ų | Moderate polar surface area affecting solubility | [8] |
Predominant conformation | Benzimidazole-furan dihedral: ~120° | Minimized steric clash between heterocycles |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1